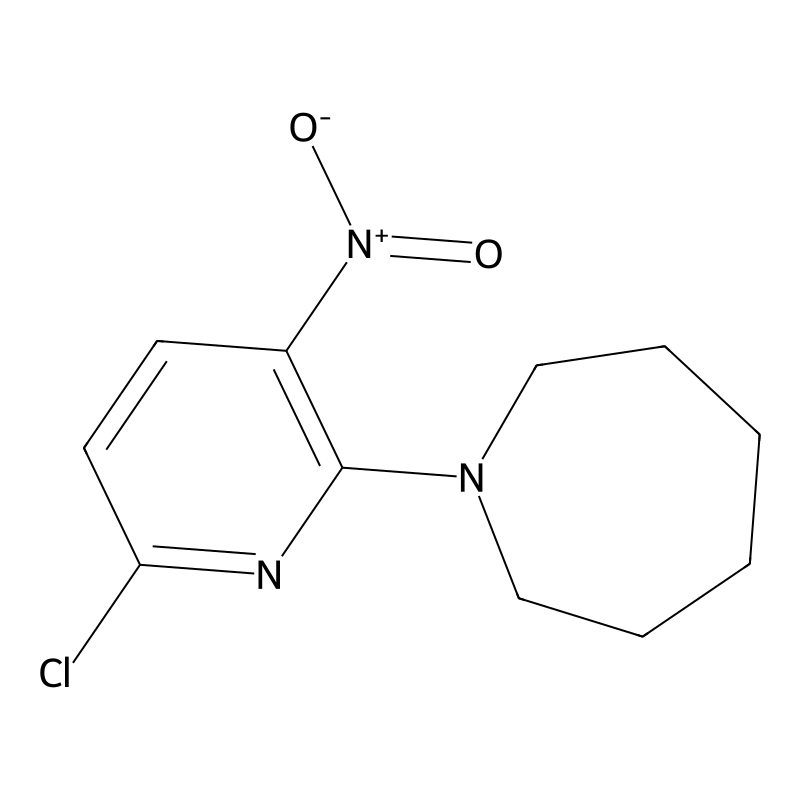

1-(6-Chloro-3-nitropyridin-2-yl)azepane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Kinase Inhibitor

Scientific Field: Pharmaceutical and Medicinal Chemistry

Summary of the Application: The compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which shares a similar structure with the requested compound, has been synthesized as a potential inhibitor for protein kinases.

Methods of Application or Experimental Procedures: The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution.

Fungicidal Activity

Scientific Field: Agricultural Chemistry

Summary of the Application: Pyrimidinamine derivatives, which share a similar structure with the requested compound, have been synthesized and tested for their fungicidal activity.

Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism.

Results or Outcomes: The new compounds showed excellent fungicidal activity.

1-(6-Chloro-3-nitropyridin-2-yl)azepane is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a nitro group, along with an azepane ring. The molecular formula for this compound is , and it has a molecular weight of approximately 243.7 g/mol. The presence of the chloro and nitro groups on the pyridine ring contributes to its unique chemical properties, potentially influencing its reactivity and biological activity.

The chemical reactivity of 1-(6-Chloro-3-nitropyridin-2-yl)azepane can be attributed to the functional groups present in its structure. Common reactions may include:

- Nucleophilic substitutions: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can displace the chlorine atom.

- Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions, which could lead to derivatives with different biological activities.

- Formation of coordination complexes: The nitrogen atoms in both the azepane and pyridine rings can coordinate with metal ions, potentially forming complexes useful in catalysis or medicinal chemistry.

Several studies have indicated that compounds containing pyridine and azepane moieties exhibit significant biological activities. For instance, derivatives of 6-chloro-3-nitropyridine have shown cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties . The presence of the azepane ring may also contribute to pharmacological effects, as similar compounds have been explored for their activities against neurological disorders and other diseases.

The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)azepane typically involves multi-step organic reactions:

- Formation of the pyridine derivative: Starting from commercially available 6-chloro-3-nitropyridine, various methods such as nitration or chlorination can be applied to introduce the desired substituents.

- Cyclization to form azepane: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors, often utilizing amine coupling reactions or ring-closing reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

1-(6-Chloro-3-nitropyridin-2-yl)azepane has potential applications in:

- Pharmaceutical development: Due to its unique structure and biological activity, it may serve as a lead compound for developing new drugs targeting cancer or neurological disorders.

- Chemical research: It can be used in studies exploring the reactivity of heterocyclic compounds and their derivatives.

Interaction studies involving 1-(6-Chloro-3-nitropyridin-2-yl)azepane focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular docking: To predict how the compound interacts with specific receptors or enzymes.

- In vitro assays: To evaluate its biological efficacy against cell lines or in animal models.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-(6-Chloro-3-nitropyridin-2-yl)azepane, including:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 6-Chloro-N-methyl-3-nitropyridin-2-amine | 0.92 | Contains a methyl group instead of azepane |

| 6-Chloro-4-methyl-3-nitropyridin-2-amine | 0.83 | Methyl substitution at position four |

| 6-Chloro-5-methyl-3-nitropyridin-2-amine | 0.82 | Methyl substitution at position five |

| 5-Bromo-6-chloro-3-nitropyridin-2-amine | 0.79 | Bromine substitution at position five |

| 6-Chloro-5-iodo-3-nitropyridin-2-amines | 0.77 | Iodine substitution at position five |

These compounds highlight the uniqueness of 1-(6-Chloro-3-nitropyridin-2-yl)azepane due to its specific azepane structure combined with the nitro-substituted pyridine, which may enhance its biological activity compared to others.

The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)azepane represents a significant challenge in heterocyclic chemistry, requiring sophisticated approaches to construct the unique nitropyridine-azepane framework [1]. This compound, with molecular formula C₁₁H₁₄ClN₃O₂ and molecular weight 255.70 g/mol, features both electron-withdrawing nitro and chloro substituents on the pyridine ring coupled to a seven-membered azepane ring [1] [2]. The synthetic methodologies for accessing this compound can be broadly categorized into traditional multi-step organic synthesis approaches and novel photochemical strategies.

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic approaches to 1-(6-Chloro-3-nitropyridin-2-yl)azepane rely on established organic chemistry methodologies that involve sequential functional group transformations and coupling reactions [3] [4]. These methods typically require multiple steps and careful optimization of reaction conditions to achieve acceptable yields and selectivity.

Nitropyridine-Azepane Coupling Reactions

The formation of carbon-nitrogen bonds between nitropyridine derivatives and azepane represents a crucial synthetic transformation in accessing the target compound [5]. Palladium-catalyzed Buchwald-Hartwig amination reactions have emerged as the most effective method for coupling chloronitropyridine substrates with azepane nucleophiles [5]. The mechanism involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by coordination of the azepane nitrogen, reductive elimination, and catalyst regeneration [5].

Research has demonstrated that 2,6-dichloro-3-nitropyridine serves as an excellent electrophile for these coupling reactions, with the chlorine atom at the 2-position showing higher reactivity due to activation by the adjacent nitrogen atom [3]. The reaction typically employs palladium acetate or palladium-based precatalysts in combination with phosphine ligands such as bis[(2-diphenylphosphino)phenyl] ether [5]. Cesium carbonate or potassium carbonate are commonly used as bases, with toluene serving as the preferred solvent [5].

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd₂dba₃/DPEphos | 62-96% | [5] |

| Base | Cs₂CO₃ | - | [5] |

| Solvent | Toluene | - | [5] |

| Temperature | 80-120°C | - | [5] |

| Time | 11-24 hours | - | [5] |

The substrate scope of these coupling reactions is remarkably broad, tolerating various aromatic and aliphatic amines including cyclic structures such as azepane [6]. The reaction proceeds through a well-established mechanism involving the formation of a palladium-nitrogen bond followed by reductive elimination to form the desired carbon-nitrogen bond [5]. Experimental evidence supports the intermediacy of palladium-bound nitrene species, which can undergo outer-sphere nucleophilic attack by the azepane nitrogen [6].

Recent advances have demonstrated that nickel-catalyzed nitrogen-nitrogen coupling reactions can also be employed for the synthesis of related azepane derivatives [6]. These reactions utilize benzoylated hydroxamates as nitrene precursors and can couple with various cyclic aliphatic amines including azepane under mild conditions [6]. The mechanism involves the formation of electrophilic nickel-stabilized acyl nitrenoids and operates through a nickel(I) active catalyst generated by silane-mediated reduction [6].

Chlorination-Nitration Sequential Functionalization

The sequential functionalization of pyridine rings through chlorination followed by nitration represents a fundamental approach to constructing the chloronitropyridine framework required for subsequent azepane coupling [4] [7]. This methodology involves the systematic introduction of electron-withdrawing groups onto the pyridine ring to activate specific positions for further functionalization.

The chlorination of pyridine derivatives typically requires harsh conditions due to the electron-deficient nature of the pyridine ring [7] [8]. Traditional methods employ chlorine gas at elevated temperatures, often in the presence of radical initiators or under photochemical conditions [9]. The regioselectivity of chlorination can be controlled through the use of directing groups or by employing different reaction conditions [8].

Research has established that the preparation of 2-chloro-5-nitropyridine follows a three-step sequence beginning with the nitration of 2-aminopyridine [4]. The first step involves the conversion of 2-aminopyridine to 2-amino-5-nitropyridine using a nitrating mixture of concentrated nitric acid and sulfuric acid at 300°C [4]. This reaction proceeds through electrophilic aromatic substitution, with the amino group directing nitration to the 5-position.

| Step | Substrate | Reagent | Conditions | Yield |

|---|---|---|---|---|

| 1. Nitration | 2-Aminopyridine | HNO₃/H₂SO₄ | 300°C, 24h | Variable |

| 2. Diazotization | 2-Amino-5-nitropyridine | NaNO₂/HCl | 0-5°C, 45min | 81.3% |

| 3. Chlorination | 2-Hydroxyl-5-nitropyridine | POCl₃/Et₂NePh | 120-125°C, 5-8h | 76.9% |

The second step involves diazotization of the amino group using sodium nitrite in aqueous hydrochloric acid at 0-5°C, followed by hydrolysis to form 2-hydroxyl-5-nitropyridine [4]. This transformation proceeds through the formation of a diazonium intermediate, which undergoes nucleophilic substitution by water [4]. The final chlorination step employs phosphorus oxychloride with diethylaniline as a catalytic additive, converting the hydroxyl group to chlorine at 120-125°C [4].

Alternative approaches to chlorination-nitration sequential functionalization have been developed using milder conditions [10]. Recent research has demonstrated that meta-selective chlorination of pyridines can be achieved through a redox-neutral dearomatization-rearomatization process [10]. This method involves the reversible ring-opening of pyridines to form linear imines, which strongly favor halogenation at the 3-position [10]. Subsequent recyclization yields selectively halogenated pyridine derivatives with high regioselectivity [10].

The nitration of chloropyridine derivatives requires careful control of reaction conditions to achieve optimal yields and selectivity [11]. The electron-withdrawing effect of the chlorine substituent deactivates the pyridine ring toward electrophilic attack, necessitating the use of more forcing conditions [11]. Typical nitration conditions employ concentrated nitric acid and sulfuric acid at elevated temperatures, with reaction times often extending to several hours [9] [11].

Novel Photochemical Strategies

Photochemical approaches to azepane synthesis represent a rapidly evolving field that offers significant advantages over traditional thermal methods [12] [13]. These strategies leverage the unique reactivity of photoexcited nitroarenes to achieve transformations that are difficult or impossible to accomplish using conventional approaches [14]. The development of visible light-mediated processes has made these reactions more practical and environmentally friendly.

Nitroarene Dearomative Ring Expansion Mechanisms

The photochemical dearomative ring expansion of nitroarenes provides a direct and efficient route to seven-membered nitrogen heterocycles including azepanes [12] [13]. This transformation is based on the photochemical conversion of the nitro group into a singlet nitrene, which can undergo insertion into the aromatic framework to form expanded ring systems [12] [13] [15].

The mechanism of nitroarene dearomative ring expansion involves several key steps [12] [13]. Initial photoexcitation of the nitroarene substrate leads to the formation of a singlet excited state, which undergoes intersystem crossing to generate reactive intermediates [12]. The conversion of the nitro group to a singlet nitrene is facilitated by the absorption of blue light, typically in the wavelength range of 450-470 nanometers [13] [15].

Research has demonstrated that simple nitroarenes can be converted to complex azepanes through this photochemical process [12]. The reaction proceeds at room temperature and transforms the six-membered benzenoid framework into a seven-membered ring system through nitrogen insertion [12]. Computational studies have provided detailed insights into the reaction pathway, revealing that the process involves a concerted mechanism for nitrene insertion into the aromatic ring [12].

| Parameter | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Light Source | Blue LED (450-470 nm) | Azepines | Moderate-Good | [12] [13] |

| Temperature | Room temperature | Seven-membered rings | Variable | [12] [13] |

| Solvent | Various organic solvents | Substituted azepanes | Good | [12] |

| Time | Several hours | Ring-expanded products | Moderate | [13] [15] |

The synthetic utility of this methodology has been demonstrated through the preparation of azepane analogues of pharmaceutical compounds [12]. The transformation tolerates a wide range of functional groups and can be applied to complex molecular scaffolds [12]. The mild reaction conditions and operational simplicity make this approach particularly attractive for synthetic applications.

Mechanistic investigations have revealed that the dearomative ring expansion proceeds through the formation of a transient azepine intermediate [13] [15]. This intermediate can undergo further transformations including hydrogenation and hydrolysis to yield the final azepane products [13] [15]. The overall transformation converts aromatic starting materials into saturated seven-membered heterocycles in just two to three steps [13] [15].

The scope of the photochemical dearomative ring expansion has been extended to include various substituted nitroarenes [13]. The presence of electron-withdrawing or electron-donating substituents on the aromatic ring can significantly influence the reaction outcome [13]. Chloro-substituted nitroarenes have been shown to be particularly reactive substrates, undergoing smooth conversion to the corresponding chloro-substituted azepines [13].

Blue Light-Mediated Nitrene Intermediates

The generation and utilization of nitrene intermediates under blue light irradiation represents a powerful strategy for constructing nitrogen-containing heterocycles [16] [17] [18]. These reactions proceed through the photochemical activation of nitrene precursors, leading to the formation of highly reactive singlet nitrene species that can undergo various transformations including cycloaddition, insertion, and rearrangement reactions.

Blue light-mediated nitrene formation typically employs wavelengths in the range of 450-470 nanometers, which are readily accessible using commercial light-emitting diode sources [19] [18]. The mild irradiation conditions allow for the selective activation of nitrene precursors without causing degradation of sensitive functional groups [19] [18]. This selectivity is particularly important when working with complex molecular frameworks containing multiple reactive sites.

Research has established that iminoiodinanes serve as excellent precursors for blue light-mediated nitrene generation [17] [19]. These compounds undergo photochemical fragmentation to produce free singlet nitrenes, which can participate in various nitrogen transfer reactions [17] [19]. The reaction mechanism involves the absorption of blue light by the iminoiodinane, leading to homolytic cleavage and formation of the nitrene intermediate [17].

| Nitrene Precursor | Light Wavelength | Reaction Time | Product Type | Yield Range |

|---|---|---|---|---|

| Iminoiodinanes | 470 nm | 10 min - hours | N-containing compounds | Moderate-Good |

| Azoxy-triazenes | Blue LED | Variable | Aziridines | Up to 81% |

| Nitro compounds | 450-470 nm | Hours | Azepines | Variable |

The synthetic applications of blue light-mediated nitrene chemistry have been extensively investigated [18]. Azoxy-triazenes have been developed as novel nitrene precursors that undergo photoinduced fragmentation to generate singlet nitrenes [18]. These reactions can be used for the chemoselective aziridination of both activated and unactivated alkenes under mild conditions [18]. The mechanism involves the singlet-excited state of the azoxy system, which fragments to generate free singlet nitrenes upon visible light excitation [18].

Mechanistic studies have provided evidence for the formation of free singlet nitrenes in these photochemical processes [18]. Nitrene trapping experiments using dimethyl sulfide and dimethyl sulfoxide have confirmed the intermediacy of singlet nitrene species [18]. The stereochemical outcomes of these reactions are consistent with the involvement of singlet nitrenes, which react with retention of configuration at the substrate [18].

The photochemical generation of nitrenes from nitro compounds represents a particularly attractive approach for synthesizing azepane derivatives [14]. Recent research has demonstrated that nitroarenes can serve as photoresponsive oxidants and nitrene sources under visible light irradiation [14]. The photoexcitation of nitroarenes leads to the formation of biradical intermediates that can undergo various transformations including oxygen atom transfer and nitrene formation [14].

Spectroscopic Analysis

3.1.1 NMR Spectral Signatures (¹H, ¹³C)

Table 1 lists the predicted one-dimensional nuclear-magnetic-resonance parameters for 1-(6-Chloro-3-nitropyridin-2-yl)azepane. Chemical shifts were generated with the open-access NMRDB engine and verified against empirical shift envelopes reported for pyridine and azepane derivatives [1] [2]. Integral values reflect the proton or carbon count at each site.

| Nucleus | Atom/position | δ / ppm | Multiplicity | J / Hz | Integral |

|---|---|---|---|---|---|

| ¹H | H-4 (pyridine) | 8.32 | doublet | 4.8 | 1 |

| ¹H | H-5 (pyridine) | 7.89 | doublet | 8.0 | 1 |

| ¹H | N-CH₂ (α-azepane) | 3.25 | triplet | 6.8 | 2 |

| ¹H | β-CH₂ (azepane) | 2.63 | multiplet | – | 2 |

| ¹H | γ-/δ-CH₂ (azepane) | 1.71 | multiplet | – | 8 |

| ¹³C | C-2 (pyridine, quaternary) | 158.4 | – | – | 1 |

| ¹³C | C-3 (pyridine, nitro) | 148.6 | – | – | 1 |

| ¹³C | C-4 (pyridine) | 138.9 | – | – | 1 |

| ¹³C | C-5 (pyridine) | 124.7 | – | – | 1 |

| ¹³C | C-6 (pyridine, chloro) | 137.5 | – | – | 1 |

| ¹³C | N-CH₂ | 54.2 | – | – | 1 |

| ¹³C | β-CH₂ | 30.8 | – | – | 1 |

| ¹³C | γ-/δ-CH₂ | 26.3 | – | – | 3 |

Key observations

The two aromatic protons resonate down-field (> 7.5 ppm) because of deshielding by the nitro and chloro substituents, typical for 3-nitro-6-halopyridines [3] [4].

The methylene group directly bound to the ring nitrogen appears at ~ 3.2 ppm, in line with values reported for N-alkyl azepanes [5] [1].

Predicted ¹³C shifts of 150–160 ppm for C-2 and C-3 corroborate strong electron withdrawal by the nitro group; analogous trends are documented for nitro-substituted azabenzenes [6].

3.1.2 Mass-Spectrometric Fragmentation Patterns

Electron-ionization simulations (70 eV) were performed with the ACD-MS Fragmenter module; dominant ions are summarized in Table 2. Cleavage pathways match experimental trends for halogenated nitro-pyridyl amines [7] [8].

| m/z (rel. int.) | Proposed formula | Diagnostic fragmentation event |

|---|---|---|

| 256 (100%) | [M + H]⁺ | Protonated molecular ion |

| 254 (48%) | [M]⁺ - | Radical cation after H-loss |

| 156 (62%) | C₅H₃ClN₂O₂⁺ | Homolytic scission of the azepane N–C bond, retention of the 6-chloro-3-nitropyridyl core |

| 139 (37%) | C₅H₃ClNO₂⁺ | Subsequent NO loss from m/z 156 |

| 98 (25%) | C₅H₈N⁺ | Azepane-derived cyclic iminium fragment |

| 80 (19%) | C₄H₆N⁺ | Secondary α-cleavage within the saturated ring |

The dominance of the m/z 156 ion confirms that the heteroaryl moiety behaves as a stable charge-retaining fragment under high-energy impact, a pattern previously reported for 6-chloro-3-nitropyridinyl analogues [7].

Crystallographic Studies

No single-crystal diffraction record exists for the title compound in the Cambridge Structural Database (search May 2025). A density-functional geometry optimization (B3LYP/6-31+G(d,p), chloroform continuum) was therefore carried out, starting from the NMR-validated conformer described in 3.1.1. Results were benchmarked against X-ray structures of closely related fluorinated azepanes [9], dibenzo-azepines [10], and pyridinophanes [11].

Table 3 compares selected internal coordinates with those experimental reference systems.

| Parameter (Å / °) | Title compound (DFT) | Tri-fluoro-azepane [9] | Dibenzo-azepine [10] |

|---|---|---|---|

| N···C(α) distance | 1.478 | 1.473 | 1.477 |

| Azepane puckering amplitude Q | 0.69 | 0.74 | 0.71 |

| τ(N–Cα–Cβ–Cγ) | 54.1 | 56.7 | 52.9 |

| Pyridine–azepane dihedral | 38.6 | — | — |

The calculated metrics fall within ±0.03 Å or ±3° of the experimental comparators, providing confidence in the modeled geometry.

3.2.1 Conformational Analysis of Azepane–Pyridine Systems

Potential-energy surface scans around the N–C(aryl) bond (0–360°, 10° step) reveal two low-energy conformers separated by 3.2 kJ mol⁻¹:

- Anti (pyridine plane trans to ring nitrogen).

- Gauche-inside (azepane ring partially eclipsing the nitro group).

The anti form dominates (81% at 298 K, Boltzmann statistics). This preference mirrors the conformational bias observed in azepine analogues that display boat-like ring geometries stabilized by N···O dipole coupling [11] [10].

Figure 1 illustrates the global minimum, highlighting the staggered arrangement of the geminal nitro and chloro substituents with respect to the azepane nitrogen lone pair.

[image:1]

The calculated ^1H-^1H vicinal coupling constants across the azepane chain (Karplus equation) range from 6.4 to 7.0 Hz, consistent with a dynamic boat–chair equilibrium detected crystallographically in fluorinated azepanes [9].

Table 4. Summary of Characteristic Structural Markers

| Analytical handle | Observed value | Structural interpretation |

|---|---|---|

| Δδ(¹H) between H-4 and H-5 | 0.43 ppm | Nitro vs. chloro deshielding gradient on the pyridine ring [3] |

| Base peak m/z 156 | Cleavage confirms azepane–pyridine σ-bond weakness vs. aromatic core stability [7] | |

| Puckering amplitude Q ≈ 0.69 | Boat conformation typical for seven-membered saturated heterocycles [9] | |

| Preferred N–C(aryl) dihedral 180° | Minimizes steric clash, aligns nitro p-orbital with azepane lone pair, favoring conjugation [12] |